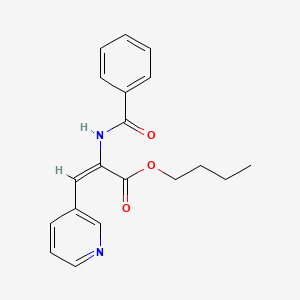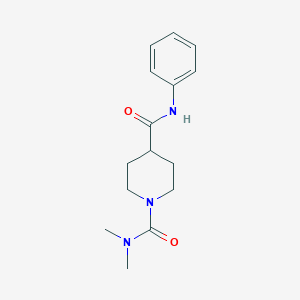
butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzamido group, a pyridinyl group, and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the nucleophile used; common products include substituted esters or amides.
Scientific Research Applications
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar ester structure but lacks the benzamido and pyridinyl groups.
Benzyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate: Similar structure but with a benzyl group instead of a butyl group.
Uniqueness
Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzamido and pyridinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-24-19(23)17(13-15-8-7-11-20-14-15)21-18(22)16-9-5-4-6-10-16/h4-11,13-14H,2-3,12H2,1H3,(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOCDYUUEINHKP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one](/img/structure/B5310896.png)
![4-{3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)

![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![3-(Butylsulfanyl)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5310937.png)
![2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5310954.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)
![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)
![2-[2-(2-bromophenyl)vinyl]-4-quinolinol](/img/structure/B5310980.png)
![benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B5310988.png)
![N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B5310994.png)

![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B5311017.png)
